molecular formula C10H10N2O B1445923 [6-(Furan-3-yl)pyridin-3-yl]methanamine CAS No. 1823499-29-1

[6-(Furan-3-yl)pyridin-3-yl]methanamine

Cat. No.: B1445923
CAS No.: 1823499-29-1
M. Wt: 174.2 g/mol
InChI Key: WUWYDYMDAYQQQS-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

[6-(Furan-3-yl)pyridin-3-yl]methanamine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves binding to the active sites of these enzymes, potentially inhibiting or modifying their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and overall cell health . Additionally, it can alter cell signaling pathways, leading to changes in cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the context. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of various proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in vitro or in vivo can result in sustained changes in cellular processes, such as prolonged activation or inhibition of specific pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic processes or protecting against oxidative stress. At higher doses, it can become toxic, leading to adverse effects such as cellular damage or organ dysfunction . Threshold effects are often observed, where a specific dosage range is required to achieve the desired outcome without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and the levels of various metabolites in the body. The compound’s metabolism may also involve other cofactors and enzymes, leading to the production of different metabolites that can influence its overall activity and effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. It is transported across cell membranes by specific transporters and can bind to various proteins that facilitate its distribution . The compound’s localization and accumulation within different tissues can significantly impact its efficacy and potential side effects.

Subcellular Localization

This compound’s subcellular localization is crucial for its activity. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications This localization can affect its function, as it may interact with different biomolecules depending on its position within the cell

Preparation Methods

The synthesis of [6-(Furan-3-yl)pyridin-3-yl]methanamine typically involves the reaction of 3-furylboronic acid with 3-bromopyridine under Suzuki coupling conditions. The reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate. The intermediate product is then subjected to reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride to yield the final product .

Chemical Reactions Analysis

[6-(Furan-3-yl)pyridin-3-yl]methanamine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan and pyridine oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

[6-(Furan-3-yl)pyridin-3-yl]methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Comparison with Similar Compounds

[6-(Furan-3-yl)pyridin-3-yl]methanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts unique chemical reactivity and potential biological activities .

Properties

IUPAC Name

[6-(furan-3-yl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-5-8-1-2-10(12-6-8)9-3-4-13-7-9/h1-4,6-7H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWYDYMDAYQQQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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